Product packaging for 2-(Phenylsulfonyl)pyridine(Cat. No.:CAS No. 24244-60-8)

2-(Phenylsulfonyl)pyridine

Cat. No.: B1580734
CAS No.: 24244-60-8
M. Wt: 219.26 g/mol
InChI Key: MPTVNPMFAZVTJG-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)pyridine (CAS 24244-60-8) is a high-value chemical reagent with a molecular formula of C11H9NO2S and a molecular weight of 219.26 g/mol . This compound is of significant interest in biomedical and pharmaceutical research, particularly as a thiol-specific moiety for the site-specific modification of proteins . Its primary research value lies in its reversible reaction with free thiol groups, such as those found in cysteine residues, enabling scientists to study protein dynamics, functions, and structures using high-resolution techniques like nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy . The reactivity of the phenylsulfonyl pyridine core with thiols can be systematically tuned by introducing substituents to the pyridine ring or through metal ion coordination, allowing researchers to achieve a wide range of reaction rates spanning several orders of magnitude for precise experimental control . This makes it a versatile tool for bioconjugation and probe development. Pyridine derivatives, in general, are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules, and they play a crucial role in improving the water solubility of potential drug candidates . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S B1580734 2-(Phenylsulfonyl)pyridine CAS No. 24244-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2S/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTVNPMFAZVTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302617
Record name 2-(PHENYLSULFONYL)PYRIDINE
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Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24244-60-8
Record name 24244-60-8
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Record name 2-(PHENYLSULFONYL)PYRIDINE
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Record name 2-(Phenylsulfonyl)-pyridin
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Synthetic Methodologies for 2 Phenylsulfonyl Pyridine and Its Derivatives

Classical and Contemporary Sulfonylation Approaches

Direct and precursor-based sulfonylation methods represent the foundational strategies for introducing the phenylsulfonyl moiety to the pyridine (B92270) scaffold.

Direct Sulfonylation of Pyridine Scaffolds with Benzenesulfonyl Chloride

The direct introduction of a phenylsulfonyl group onto a pyridine ring using benzenesulfonyl chloride is a primary synthetic route. This approach often requires activation of the pyridine ring or specific reaction conditions to achieve the desired substitution.

One method involves the preactivation of pyridine with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a nucleophilic sulfinic acid salt, such as sodium para-toluenesulfinate. chemistryviews.org This base-mediated C4-selective sulfonylation proceeds through an elimination/rearomatization process. chemistryviews.org The choice of base, such as N-methylpiperidine, is crucial for directing the regioselectivity of the sulfonylation to the C4 position. chemistryviews.org

Another strategy for direct C-H sulfonylation of pyridines utilizes visible-light induction. This method involves an electron donor-acceptor (EDA) complex formed between potassium iodide (KI) and sulfonyl chlorides, proceeding via an oxazino-pyridine intermediate. rsc.orgrsc.org This photocatalyst-free approach offers high C5-selectivity and is scalable. rsc.orgrsc.org The reaction is initiated by a photo-induced single electron transfer from the iodide ion to the sulfonyl chloride, generating a sulfonyl radical. rsc.org

Furthermore, the direct sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides can be achieved to produce 4-picolyl aryl sulfones. acs.org This method circumvents the need for pre-functionalized starting materials like picolyl halides or the oxidation of picolyl sulfides. acs.org The mechanism is thought to involve the initial N-sulfonylation of the pyridine, which activates the picolyl position for deprotonation and subsequent sulfonylation. acs.org

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- is accomplished by reacting 1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of sodium hydroxide (B78521) and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. chemicalbook.com

Starting MaterialReagentProductReference
PyridineTriflic anhydride, Sodium para-toluenesulfinateC4-sulfonylated pyridine chemistryviews.org
Oxazino-pyridineSulfonyl chloride, KImeta-sulfonylated pyridine rsc.orgrsc.org
4-AlkylpyridineAryl sulfonyl chloride4-Picolyl aryl sulfone acs.org
1H-Pyrrolo[2,3-b]pyridineBenzenesulfonyl chloride1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- chemicalbook.com

Sulfonylation of Aminopyridine Precursors

Aminopyridines serve as versatile precursors for the synthesis of phenylsulfonylpyridines. The amino group can direct the sulfonylation to specific positions on the pyridine ring or can itself be transformed.

A notable example is the ruthenium-catalyzed remote C–H sulfonylation at the C5 position of N-aryl-2-aminopyridines using aromatic sulfonyl chlorides. acs.orgacs.org This reaction proceeds via a ruthenametallacycle intermediate formed through C–H bond activation. acs.orgacs.org Density functional theory (DFT) calculations have shown that the C5 position of the 2-aminopyridine (B139424) group in the metallacycle intermediate carries a more negative charge, making it more nucleophilic and thus favoring sulfonylation at this site. acs.org The reaction is typically carried out in the presence of a ruthenium catalyst, such as [{RuCl₂(p-cymene)}₂], and a base like lithium carbonate in a solvent like toluene (B28343) at elevated temperatures. doi.org

A one-pot procedure has been developed for the chemoselective sulfonylation of 2-aminopyridines with 2-chloro benzene (B151609) sulfonyl chloride, followed by a copper(I)-catalyzed Ullmann-type C-N coupling reaction. researchgate.net This leads to the formation of benzo[e]pyrido[1,2-b] doi.orgCurrent time information in Bangalore, IN.thiadiazine dioxides. researchgate.net

PrecursorReagentCatalystProductReference
N-Aryl-2-aminopyridineAromatic sulfonyl chlorideRuthenium complexC5-sulfonylated N-aryl-2-aminopyridine acs.orgacs.org
2-Aminopyridine2-Chloro benzene sulfonyl chlorideCopper(I)Benzo[e]pyrido[1,2-b] doi.orgCurrent time information in Bangalore, IN.thiadiazine dioxide researchgate.net

Advanced Strategies for Constructing Phenylsulfonylpyridine Systems

Beyond direct sulfonylation, a variety of advanced synthetic strategies have been developed to construct more complex molecular architectures that incorporate the phenylsulfonylpyridine motif. These methods often involve multi-component reactions and the formation of fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Imidazo[1,2-b]pyridazine (B131497) Derivatives Incorporating Phenylsulfonyl Moieties

The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are important in medicinal chemistry, and methods to incorporate phenylsulfonyl groups into these systems are of significant interest.

One approach to synthesize 3-sulfonamido-imidazo[1,2-a]pyridine derivatives involves the direct regioselective C3-H amination of imidazo[1,2-a]pyridine derivatives using diphenylsulfonimide as the amination source and PhI(OAc)₂ as the oxidant. researchgate.net This catalyst-free method proceeds under mild conditions. researchgate.net Additionally, a variety of imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones using a CuI-catalyzed aerobic oxidative process. organic-chemistry.org

For the imidazo[1,2-b]pyridazine system, a scaffold-hopping strategy has been employed, starting from a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold. mdpi.com The synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine involves the substitution of the chlorine atom of a 2-(chloromethyl) precursor with sodium benzenesulfinate (B1229208). mdpi.com The precursor itself is synthesized from 3-amino-6-chloropyridazine (B20888) and 1,3-dichloroacetone, followed by nitration. mdpi.comresearchgate.net

Another strategy involves the synthesis of 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine derivatives, which are then reacted with sulfonyl chlorides to yield the final sulfonamide products. hilarispublisher.com The initial imidazo[1,2-b]pyridazine is formed by reacting 3-amino-6-chloro pyridazine (B1198779) with a 2-bromo-1-substituted ethanone. hilarispublisher.com

ScaffoldSynthetic ApproachKey ReagentsResulting DerivativeReference
Imidazo[1,2-a]pyridineC3-H AminationDiphenylsulfonimide, PhI(OAc)₂3-Sulfonamido-imidazo[1,2-a]pyridine researchgate.net
Imidazo[1,2-b]pyridazineNucleophilic Substitution6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, Sodium benzenesulfinate6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine mdpi.com
Imidazo[1,2-b]pyridazineSulfonylation of Piperazine Moiety6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine, Sulfonyl chlorideSulfonamide derivatives of imidazo[1,2-b]pyridazine hilarispublisher.com

Formation of Polyfunctionally Substituted Pyridine-2(1H)-thiones with Sulfone Groups

Polyfunctionally substituted pyridine-2(1H)-thiones containing a sulfone moiety can be synthesized through various cyclization reactions. These compounds serve as versatile intermediates for the synthesis of fused heterocyclic systems.

One method involves the reaction of 1-phenyl-2-(phenylsulfonyl)ethanone with specific reagents to form the pyridine-2(1H)-thione ring. researchgate.net Another approach utilizes 1-benzoyl-1-phenylsulfone-2-ethoxyethene, prepared from phenacyl sulfone and triethylorthoformate, as a precursor for the pyridinethione. researchgate.net This pyridinethione can then be annulated into various fused heterocyclic systems. researchgate.net

Cyanopyridinethione derivatives can be synthesized by refluxing 3-aryl-2-cyano-prop-2-enethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide in the presence of piperidine. nih.gov These pyridinethiones can be further reacted with halo compounds to form S-alkylated derivatives, which can then undergo intramolecular cyclization to yield thieno[2,3-b]pyridine (B153569) derivatives. nih.gov

Starting MaterialKey ReagentProductReference
1-Phenyl-2-(phenylsulfonyl)ethanoneNot specifiedPolyfunctionally substituted pyridine-2(1H)-thione researchgate.net
Phenacyl sulfoneTriethylorthoformate1-Benzoyl-1-phenylsulfone-2-ethoxyethene (precursor to pyridinethione) researchgate.net
3-Aryl-2-cyano-prop-2-enethioamideN-(4-fluorophenyl)-3-oxobutanamideCyanopyridinethione derivative nih.gov

Efficient Synthesis of 4,5-Dihydro-1H-Pyrazolo[3,4-b]pyridines Bearing Phenylsulfonyl Substituents

The synthesis of 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines with phenylsulfonyl groups often utilizes multi-component reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

A common strategy involves the three-component reaction of an aldehyde, an active methylene (B1212753) compound (such as a β-ketosulfone), and an aminopyrazole. researchgate.net This Hantzsch-type reaction typically affords substituted 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. researchgate.net The phenylsulfonyl moiety is incorporated through the use of a β-ketosulfone, which serves as an important synthon for introducing the sulfonyl group. researchgate.net

Another approach involves the cyclization of 5-amino-1-phenylpyrazole (B52862) with an α,β-unsaturated ketone in the presence of a catalyst like ZrCl₄. mdpi.com The unsaturated ketone can be prepared through a Wittig reaction. mdpi.com

Furthermore, multicomponent reactions using embelin (B1684587) (a natural product), 3-substituted-5-aminopyrazoles, and various aldehydes have been developed to synthesize a range of dihydro-1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov

Reaction TypeKey ReactantsCatalystProductReference
Three-component Hantzsch-type reactionAldehyde, β-Ketosulfone, AminopyrazoleVarious (e.g., L-proline, InCl₃)4,7-Dihydro-1H-pyrazolo[3,4-b]pyridine researchgate.net
Cyclization5-Amino-1-phenylpyrazole, α,β-Unsaturated ketoneZrCl₄4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
Multicomponent reactionEmbelin, 3-Substituted-5-aminopyrazole, AldehydeNot specifiedDihydro-1H-pyrazolo[3,4-b]pyridine embelin derivatives nih.gov

Synthesis of 2-(Phenylsulfonyl)-2H-1,2,3-triazoles

A significant advancement in the synthesis of sulfonylated heterocycles is the regioselective sulfonamidation of 1H-1,2,3-triazole to produce 2-(Phenylsulfonyl)-2H-1,2,3-triazole. mdpi.comresearchgate.net This method involves a classical sulfonamidation reaction where 1H-1,2,3-triazole is treated with benzenesulfonyl chloride. mdpi.com The reaction is conducted in the presence of a slight excess of triethylamine (B128534), which acts as a base, in dichloromethane (B109758) as the solvent. mdpi.com

This protocol is distinguished by its operational simplicity, mild reaction conditions, short reaction time, and high yield. mdpi.com The process demonstrates excellent regioselectivity, with the sulfonylation occurring specifically at the N-2 position of the triazole ring. mdpi.com The structure of the resulting 2-(phenylsulfonyl)-2H-1,2,3-triazole has been confirmed through various spectroscopic methods, including high-resolution mass spectrometry, FT-IR, UV-Vis, and NMR spectroscopy. mdpi.com The reaction's efficiency and selectivity make it a valuable tool for constructing novel 1,2,3-triazole derivatives containing a sulfonyl group. researchgate.net

ParameterConditionSource
Reactant 1 1H-1,2,3-triazole mdpi.com
Reactant 2 Benzenesulfonyl chloride mdpi.com
Base Triethylamine (1.2 equivalents) mdpi.com
Solvent Dichloromethane mdpi.com
Temperature 20 °C mdpi.com
Reaction Time 3 hours mdpi.com
Yield 65% mdpi.com
Selectivity Regioselective at N-2 position mdpi.com

Stereoselective and Catalytic Synthetic Approaches

Copper-Mediated Reductive Coupling in the Synthesis of Difluoromethylated Pyridines

In this sequence, an aryl iodide or bromide, such as a 2-bromopyridine, reacts with an α-silyldifluoroacetate in the presence of a copper catalyst. researchgate.net This coupling reaction yields an aryldifluoroacetate intermediate. Subsequent hydrolysis of this intermediate, followed by a potassium fluoride-promoted decarboxylation, affords the final difluoromethylated pyridine product. researchgate.net While effective, safety considerations have led to recommendations to use DMF instead of DMSO as the solvent to avoid potential exothermic decomposition. researchgate.net This methodology is notable for its use of inexpensive starting materials and its applicability to pyridines with a variety of functional groups. researchgate.net The development of direct copper-mediated C-H difluoromethylation offers a complementary, more atom-economical approach. rsc.org

StepDescriptionReagents/ConditionsSource
1. Cross-Coupling Copper-mediated reaction between a 2-halopyridine and a difluoroacetate (B1230586) source.2-Bromopyridine, Ethyl difluoro(trimethylsilyl)acetate, Cu catalyst, DMF researchgate.netresearchgate.net
2. Hydrolysis Conversion of the resulting ester to a carboxylic acid.Standard hydrolysis conditions researchgate.net
3. Decarboxylation Removal of the carboxyl group to install the difluoromethyl group.KF-promoted researchgate.net

Ultrasound-Assisted Synthesis of Halogenated Phenylsulfonylpyridines

The application of ultrasound irradiation has emerged as an eco-friendly and efficient technique for synthesizing halogenated pyridinium (B92312) salts. researchgate.net This method significantly accelerates reaction rates and often improves yields compared to conventional heating methods. nih.gov In a typical procedure, a pyridine derivative is reacted with an appropriate alkyl iodide in a solvent like acetonitrile, and the mixture is subjected to ultrasound irradiation at room temperature. researchgate.net

The primary advantage of ultrasound-assisted synthesis is the drastic reduction in reaction time, with processes that might take days under conventional conditions being completed in a matter of hours or even minutes. nih.govmdpi.com This efficiency is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and homogenization of the reaction mixture. nih.gov Furthermore, this green chemistry approach often allows for a reduction in the amount of solvent required, particularly when using toxic halogenated solvents. nih.gov The synthesis of halogenated pyridinium salts tagged with other functional groups, such as hydrazones, has been successfully demonstrated using this energy-efficient technique. researchgate.net

MethodReaction TimeYieldSolvent UsageSource
Conventional 2 daysGoodHigh nih.gov
Ultrasound-Assisted 2 hoursImproved by 10-15%Reduced (3-5x less) nih.gov

Functional Group Transformations and Ring Manipulations

Rearrangement Reactions of 1-Alkyl-2-[(phenylsulfonyl)methyl]pyridinium Iodides to N-Alkyl-2-(phenylsulfonyl)anilines

A notable ring transformation reaction involves the rearrangement of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides into N-alkyl-2-(phenylsulfonyl)aniline derivatives. osi.lvresearchgate.net This process is initiated by treating the pyridinium salt with a nucleophile. osi.lv The reaction proceeds through a pyridine ring-opening step, followed by a recyclization event to form the substituted aniline (B41778) product. osi.lvresearchgate.net

The choice of nucleophile is critical for the success of the rearrangement. Studies have shown that alkylammonium sulfites are particularly effective, leading to the desired N-alkyl-2-(phenylsulfonyl)anilines in yields of up to 78%. osi.lvresearchgate.net This transformation provides a novel synthetic route to access diphenyl sulfone derivatives that would be challenging to prepare through other means. osi.lv The starting 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides are themselves synthesized from the corresponding 2-[(phenylsulfonyl)methyl]pyridine (B8789403) and an alkyl iodide. lookchem.com

Starting MaterialKey ReagentProductYieldSource
1-Alkyl-2-[(phenylsulfonyl)methyl]pyridinium IodideAlkylammonium SulfiteN-Alkyl-2-(phenylsulfonyl)anilineUp to 78% osi.lvresearchgate.net

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridinenih.gov

The parent compound, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is commonly synthesized via the N-sulfonylation of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877). This reaction serves as a crucial step for introducing the phenylsulfonyl protecting group, which is instrumental in subsequent functionalization reactions of the pyrrolopyridine ring system. chemicalbook.commdpi.com

A highly efficient method for this transformation involves the reaction of 7-azaindole with benzenesulfonyl chloride in the presence of a base and a phase-transfer catalyst. chemicalbook.com In a typical procedure, 7-azaindole is treated with benzenesulfonyl chloride in dichloromethane (CH2Cl2). chemicalbook.com The reaction is facilitated by finely ground sodium hydroxide and tetrabutylammonium bromide, which acts as a phase-transfer catalyst. The reaction is initiated at 0 °C and then allowed to warm to room temperature, proceeding for approximately one hour to afford the desired product in excellent yield. chemicalbook.com A reported yield for this specific protocol is 99%. chemicalbook.com

The reaction mixture is subsequently quenched with water and extracted with dichloromethane. The combined organic layers are then washed, dried, and concentrated under reduced pressure. Purification of the crude product is typically achieved by column chromatography on silica (B1680970) gel. chemicalbook.com

Table 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Starting MaterialReagentsSolventTemperatureTimeYieldRef
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)Benzenesulfonyl chloride, Sodium hydroxide, Tetrabutylammonium bromideDichloromethane0 °C to Room Temp.1 h99% chemicalbook.com

The synthesis of various derivatives of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine often involves the initial preparation of a substituted 7-azaindole, followed by N-sulfonylation, or by direct functionalization of the N-sulfonylated parent ring.

For instance, the synthesis of 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through a multi-step process. This begins with the construction of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core, which is then N-sulfonylated using phenylsulfonyl chloride under basic conditions, often employing a base like triethylamine in a solvent such as dichloromethane or dimethylformamide. a2bchem.com An alternative approach involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride in the presence of sodium hydroxide and benzyltriethylammonium chloride to yield the corresponding N-tosylated product. nsf.gov

Table 2: Synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Starting MaterialReagentsSolventBaseTemperatureRef
4-Chloro-1H-pyrrolo[2,3-b]pyridinePhenylsulfonyl chlorideDichloromethane or DimethylformamideTriethylamine or PyridineLow Temperature a2bchem.com

Halogenated derivatives are key intermediates for further functionalization, often through cross-coupling reactions. The synthesis of 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine highlights a strategy where the 7-azaindole ring is first halogenated and then protected. The synthesis starts with 5-bromo-7-azaindole, which is iodinated at the 3-position using N-iodosuccinimide (NIS). mdpi.com The resulting 5-bromo-3-iodo-7-azaindole is then N-protected with a benzenesulfonyl group, a reaction that is reported to proceed in almost quantitative yield. mdpi.com

Table 3: Synthesis of 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

PrecursorIodinating AgentN-Sulfonylation ReagentOutcomeRef
5-Bromo-7-azaindoleN-Iodosuccinimide (NIS)Benzenesulfonyl chlorideNear quantitative yield of the N-protected product mdpi.com

Furthermore, di-arylated derivatives of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be synthesized using palladium-catalyzed cross-coupling reactions. A one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles has been developed starting from 6-chloro-3-iodo-N-protected 7-azaindoles. acs.orgnih.govresearchgate.net This chemo-selective process utilizes a Pd2dba3/SPhos catalytic system. acs.org The reaction conditions are optimized by sequential additions of the catalyst and ligand at different temperatures to achieve good yields of both mono- and di-arylated products. acs.org For example, the reaction of the 6-chloro-3-iodo-N-protected 7-azaindole with an arylboronic acid at 60 °C, followed by the addition of more catalyst and a higher temperature of 110 °C, facilitates the diarylation. acs.org Yields for C3,C6-diaryl 7-azaindoles using this one-pot method range from 43-88%. nih.gov

Table 4: One-Pot Synthesis of C3,C6-Diaryl-7-azaindoles

Starting MaterialCatalyst SystemReagentsTemperatureYieldRef
6-Chloro-3-iodo-N-protected 7-azaindolePd2dba3 / SPhosArylboronic acid, Cs2CO360 °C then 110 °C43-88% acs.orgnih.gov

Reactivity and Mechanistic Investigations of 2 Phenylsulfonyl Pyridine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Pathways

The phenylsulfonyl group is a potent electron-withdrawing group and an effective leaving group, making the pyridine (B92270) ring, particularly at the C2 position, susceptible to attack by nucleophiles. This reactivity is central to the application of 2-(phenylsulfonyl)pyridine derivatives in chemical biology and materials science.

Reactivity with Nucleophilic Species, including Biological Thiols

This compound and its analogues are recognized as tunable, cysteine-reactive electrophiles that react selectively with biological thiols through a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgresearchgate.net This reactivity has been harnessed to develop covalent modifiers for proteins. acs.org The reaction is highly specific for thiols, such as the side chain of cysteine or the tripeptide glutathione (B108866) (GSH), over other biological nucleophiles like amines. acs.org

The reaction proceeds via a two-step mechanism, where the initial nucleophilic addition of the thiolate is the rate-limiting step. acs.orgresearchgate.net This is followed by the elimination of the phenylsulfinate leaving group. researchgate.net The specificity for thiols over amines is attributed to a significantly higher energy barrier for the addition of amine nucleophiles. acs.org

Systematic kinetic studies have been performed on various phenylsulfonyl pyridine derivatives to quantify their reactivity with free cysteine. rsc.org These studies, utilizing NMR and UV spectroscopy, have demonstrated that the reaction rates can be finely tuned, providing valuable data for the site-specific modification of proteins. rsc.org

Modulating Reactivity through Substituent Effects on the Pyridine Ring

The reactivity of the this compound core can be systematically adjusted by introducing substituents onto the pyridine ring. rsc.org Electron-withdrawing groups (EWGs) on the pyridine ring enhance the electrophilicity of the carbon atom attached to the sulfonyl group, thereby increasing the rate of SNAr reactions. acs.orgnumberanalytics.com Conversely, electron-donating groups (EDGs) decrease the reaction rate. acs.orgnumberanalytics.com

This principle has been demonstrated extensively with related heteroaromatic sulfones like 2-sulfonylpyrimidines. acs.orgsoton.ac.uk For instance, installing a strong electron-withdrawing nitro (-NO₂) or ester (-COOMe) group on the ring can increase the reaction rate with thiols by several orders of magnitude compared to the unsubstituted parent compound. acs.orgsoton.ac.uk In one study, a 5-COOMe derivative was found to be over 800,000 times more reactive than the unsubstituted reference compound. soton.ac.uk In stark contrast, strong electron-donating groups such as amino (-NH₂) or methoxy (B1213986) (-OMe) groups can completely shut down the reactivity. acs.org

This tunability allows for the rational design of reagents with specific reaction kinetics. rsc.org The table below, based on data from related heteroaryl sulfone systems, illustrates the profound impact of substituents on reaction rates with the biological thiol glutathione (GSH), providing a model for the behavior of substituted 2-(phenylsulfonyl)pyridines. acs.orgsoton.ac.uk

Substituent (Position)Relative Reactivity FactorEffect on SNAr Rate
-H (Unsubstituted)1Baseline
-NO₂~10³ - 10⁶Drastically Increases
-COOMe>800,000Drastically Increases
-CF₃~10³ - 10⁵Drastically Increases
-NH₂~0Halts Reaction
-OMe~0Halts Reaction

This table is illustrative, based on data for 2-sulfonylpyrimidines, which serve as a close analogue for predicting the behavior of substituted 2-(phenylsulfonyl)pyridines. acs.orgsoton.ac.uk

Transition-Metal Catalyzed Reactions

The pyridine nitrogen atom in this compound can act as a directing group in transition-metal-catalyzed reactions, enabling selective functionalization of C-H bonds that are typically unreactive.

Palladium-Catalyzed C-H Activation and Directed Functionalization

The pyridine moiety is a well-established directing group for palladium-catalyzed ortho-C–H functionalization. nih.govrsc.org While much of the research has focused on the ortho-C-H bonds of the phenyl ring in 2-phenylpyridine (B120327) systems, the same principle applies to other scaffolds where the pyridine can form a stable palladacycle intermediate. nih.govrsc.orgresearchgate.net In the context of substrates like 3-(phenylsulfonyl)pyridine, palladium catalysis has been shown to direct exclusive C-2 oxidative arylation on the pyridine ring itself. acs.org This highlights the capacity of the pyridine nitrogen to direct functionalization to its own ring system. The sulfone group can also participate in directing reactions, although its role is often secondary to a stronger directing group like pyridine. acs.org

These C-H activation strategies are powerful tools for building molecular complexity from simple precursors, allowing for the introduction of various functional groups, including aryl, alkenyl, and trifluoromethylthio moieties, at specific positions. nih.gov

Pyridine-Directed Ortho-Deuteration Mechanisms

The pyridine nitrogen is an effective directing group for iridium-catalyzed ortho-deuteration of adjacent aromatic rings. d-nb.info More broadly, the electronic nature of the pyridine ring influences its deuteration under various conditions. Recent studies on base-mediated deuteration using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have shown selective deuterium (B1214612) incorporation at the remote 3, 4, and 5-positions of 2-phenylpyridine. d-nb.infonih.gov

The mechanism for this remote deuteration is proposed to proceed through the formation of a pyridyl anion, generated by deprotonation with the highly basic dimsyl anion (formed in situ from KOtBu and DMSO-d₆). d-nb.infonih.gov The observed selectivity is correlated with the thermodynamic stability of the resulting pyridyl anions. d-nb.info Temporarily installing a bulky, electron-withdrawing group, such as a phosphonium (B103445) salt, at the para-position can block this site and redirect deuteration to the meta-positions by increasing their relative acidity. nih.gov While direct studies on this compound are less common, these findings on related pyridine systems provide a strong mechanistic framework for predicting its behavior under similar deuteration conditions.

Cycloaddition and Rearrangement Processes

While less common than its SNAr and C-H activation chemistry, the this compound scaffold can potentially participate in cycloaddition and rearrangement reactions, often through modification of its core structure.

Studies on related N-protected vinylpyrroles have shown that these compounds can act as heterodienes in [4+2] cycloaddition reactions with electron-deficient dienophiles to produce tetrahydroindole derivatives. researchgate.net Similarly, N-sulfonyl-1-aza-1,3-butadienes, which share the sulfonyl-activated nitrogen feature, undergo Diels-Alder cycloadditions with vinyl ethers. nih.gov These reactions suggest that derivatives of this compound, if modified to contain a diene or dienophile moiety, could engage in similar cycloaddition pathways.

Rearrangement reactions have also been documented for derivatives. For example, 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides undergo rearrangement in the presence of nucleophiles, leading to pyridine ring-opening and subsequent recyclization to form N-alkyl-2-(phenylsulfonyl)aniline derivatives. researchgate.netosi.lv Another reported process is the 1,2-rearrangement of a sulfonyl group in 1-sulfonyl-1,2,3-triazoles to the more stable 2-sulfonyl-2H-1,2,3-triazoles, which hints at the migratory aptitude of the phenylsulfonyl group under certain conditions. mdpi.com

Role as a Protecting Group in Organic Synthesis

The pyridine-2-sulfonyl group is an effective protecting group for primary and secondary amines. acs.orgacs.org It is introduced by reacting the amine with pyridine-2-sulfonyl chloride, typically in the presence of a base like aqueous potassium carbonate. acs.org The resulting pyridine-2-sulfonamides are generally stable, crystalline solids, which facilitates their handling and purification. acs.orgtandfonline.com

The powerful electron-withdrawing nature of the arylsulfonyl moiety significantly reduces the nucleophilicity and basicity of the protected amine. acs.orgchem-station.com This high stability makes the pyridine-2-sulfonyl group resistant to various reaction conditions, including those that are nucleophilic. tandfonline.com Sulfonamides derived from primary and secondary alkylamines, as well as aromatic amines, can be prepared in good yields using this method. acs.org

Table 2: Synthesis of Pyridine-2-sulfonamides

Amine Substrate Product Yield (%) Reference
Benzylamine N-Benzyl-2-pyridinesulfonamide 82 acs.org
Dibenzylamine N,N-Dibenzyl-2-pyridinesulfonamide 89 acs.org
Aniline (B41778) N-Phenyl-2-pyridinesulfonamide 85 acs.org
Piperidine 1-(Pyridine-2-sulfonyl)piperidine 92 acs.org

Despite their stability, the pyridine-2-sulfonyl group can be cleaved under mild conditions, which is a significant advantage over traditional sulfonyl groups like tosyl, which often require harsh reducing agents. acs.orgtandfonline.comresearchgate.net

Two notable methods for the deprotection of pyridine-2-sulfonamides are treatment with samarium(II) iodide (SmI₂) and electrolysis. acs.org The cleavage using SmI₂ can be performed at room temperature without the need for additives like HMPA, which are often required for the cleavage of phenylsulfonamides. acs.org This enhanced reactivity is attributed to the lower LUMO energy level of the pyridine-2-sulfone moiety and potential Lewis acid catalysis by Sm(III) ions involving the pyridine nitrogen. acs.org

Another effective and mild cleavage method involves using magnesium in methanol (B129727) (Mg/MeOH). tandfonline.comresearchgate.net This reaction proceeds smoothly at 0 °C for both primary and secondary amine-derived sulfonamides, affording the parent amines in good yields. tandfonline.com The reaction is generally faster than SmI₂-mediated deprotections. tandfonline.com Electrochemical reduction also provides a clean and efficient route for deprotection. acs.orgresearchgate.net

Table 3: Cleavage of N,N-Dibenzyl-2-pyridinesulfonamide

Reagent/Method Conditions Yield of Dibenzylamine (%) Reference
SmI₂ THF, room temp, 4h 86 acs.org
Electrolysis DMF, 0.1 M Bu₄NBF₄ 80 acs.org
Mg/MeOH 0 °C, 10 min 91 tandfonline.com

Difluoromethylation Chemistry Mediated by Phenylsulfonyl Derivatives

Phenylsulfonyl derivatives, particularly difluoromethyl phenyl sulfone (PhSO₂CF₂H), are key reagents in nucleophilic difluoromethylation. cas.cnalfa-chemistry.com The (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), generated by deprotonation of PhSO₂CF₂H with a base, serves as the nucleophile. cas.cn This anion can react with various electrophiles, most notably aldehydes, to form PhSO₂CF₂-containing carbinols in good yields. cas.cnalfa-chemistry.com

An alternative three-component strategy avoids the pre-synthesis of PhSO₂CF₂H. acs.org In this approach, difluorocarbene is generated in situ from a source like TMSCF₂Br. The carbene is then trapped by sodium benzenesulfinate (B1229208) (PhSO₂Na) to form the PhSO₂CF₂⁻ anion, which subsequently adds to an aldehyde. acs.org This method works for a wide range of aldehydes, including aromatic, heteroaromatic, and enolizable aliphatic aldehydes, providing the desired difluoromethylated products in good to excellent yields. acs.org

The activation of aromatic isoxazoles with a phenylsulfonyl group at the 4-position has enabled the regioselective and diastereoselective nucleophilic difluoromethylation at the 5-position using (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H). scienceopen.com These reactions highlight the utility of the phenylsulfonyl group in facilitating the introduction of the valuable difluoromethyl (CF₂H) moiety into organic molecules. scienceopen.comnih.gov

Table 4: Nucleophilic (Phenylsulfonyl)difluoromethylation of Aldehydes

Aldehyde CF₂ Source Base/Activator Product Yield (%) Reference
Benzaldehyde TMSCF₂Br PhSO₂Na / TBAF 85 acs.org
4-Chlorobenzaldehyde TMSCF₂Br PhSO₂Na / TBAF 93 acs.org
2-Naphthaldehyde PhSO₂CF₂H N(TMS)₃ / Me₄NF 95 alfa-chemistry.com
Cyclohexanecarboxaldehyde PhSO₂CF₂H N(TMS)₃ / Me₄NF 88 alfa-chemistry.com

Electrophilic and Radical Difluoromethylation Protocols

The introduction of the difluoromethyl group (–CF2H) and its derivatives, such as the phenylsulfonyldifluoromethyl group (–CF2SO2Ph), into organic molecules is of significant interest due to the unique properties these moieties impart. cas.cnconicet.gov.ar The phenylsulfonyl group in these reagents acts as a crucial activator and stabilizer. cas.cn Protocols for achieving this transformation can be broadly categorized into electrophilic and radical pathways.

Electrophilic (Phenylsulfonyl)difluoromethylation

Electrophilic difluoromethylation involves the transfer of an electrophilic "(phenylsulfonyl)difluoromethyl" species to a nucleophile. Several reagents have been developed for this purpose.

A hypervalent iodine(III) reagent, 1-((phenylsulfonyl)difluoromethyl)-1,2-benziodoxol-3(1H)-one, was developed as an effective electrophile for the (phenylsulfonyl)difluoromethylation of various sulfur-nucleophiles. cas.cn This reaction proceeds under mild conditions, often at low temperatures, and does not require an additional base. cas.cn The protocol is effective for a range of thiophenol derivatives, heterocyclic thiols, and even complex thiols derived from pyranose, affording the corresponding S–CF2SO2Ph products in good to excellent yields. cas.cn

Another class of electrophilic reagents is based on sulfonium (B1226848) salts. An S-[(phenylsulfonyl)difluoromethyl]dibenzothiophenium salt has been designed as a bench-stable, crystalline solid. rsc.org This reagent enables the direct C–H electrophilic (phenylsulfonyl)difluoromethylation of electron-rich (hetero)arenes without the need for a transition-metal catalyst. rsc.org Similarly, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts were found to be effective for the C-difluoromethylation of sp3 carbon nucleophiles like β-ketoesters and 1,1-dicyanoalkenes. cas.cn

Table 1: Electrophilic (Phenylsulfonyl)difluoromethylation of Nucleophiles This table is interactive. Users can sort data by clicking on column headers.

Nucleophile Reagent Conditions Product Yield (%) Reference
Thiophenol Hypervalent Iodine(III)-CF2SO2Ph CH2Cl2, -78 °C, 3 h Ph-S-CF2SO2Ph 75 cas.cn
2-Benzothiazolethiol Hypervalent Iodine(III)-CF2SO2Ph CH2Cl2/EtOH, -78 °C, 3 h (Benzothiazol-2-yl)-S-CF2SO2Ph 85 cas.cn
1-Phenyl-1,2,3,4-tetrazole-5-thiol Hypervalent Iodine(III)-CF2SO2Ph CH2Cl2/EtOH, -78 °C, 3 h (1-Phenyl-1H-tetrazol-5-yl)-S-CF2SO2Ph 87 cas.cn
Indole (B1671886) S-([Phenylsulfonyl]difluoromethyl)dibenzothiophenium triflate DCE, 80 °C, 16 h 3-((Phenylsulfonyl)difluoromethyl)indole 90 rsc.org
Pyrrole S-([Phenylsulfonyl]difluoromethyl)dibenzothiophenium triflate DCE, 80 °C, 16 h 2-((Phenylsulfonyl)difluoromethyl)pyrrole 75 rsc.org

Radical (Phenylsulfonyl)difluoromethylation

Radical-based methods typically involve the generation of the phenylsulfonyldifluoromethyl radical (•CF2SO2Ph), which can then participate in various addition and substitution reactions.

One common precursor for the •CF2SO2Ph radical is (phenylsulfonyl)difluoromethyl iodide (PhSO2CF2I). cas.cn Under visible-light photoredox catalysis, PhSO2CF2I has been used for the C-3 functionalization of electron-rich heterocycles like imidazo[1,2-a]pyridines and benzo[d]imidazo[2,1-b]thiazoles. researchgate.netresearchgate.net The reaction is presumed to proceed via the formation of the •CF2SO2Ph radical, which then undergoes addition to the heterocycle. researchgate.net

Another approach utilizes difluoromethyl phenyl sulfone (PhSO2CF2H) as the radical precursor. cas.cn In the presence of an oxidant like PhI(OAc)2, PhSO2CF2H can generate the •CF2SO2Ph radical, which has been successfully applied in the functionalization of isocyanides. cas.cn More recently, photoredox catalysis has been employed to generate the •CF2SO2Ph radical from a (phenylsulfonyl)difluoromethyl sulfonium salt, enabling the functionalization of a wide range of unsaturated compounds. nih.govacs.org An analogue, iododifluoromethyl 2-pyridyl sulfone (2-PySO2CF2I), has also been used for the radical (2-pyridylsulfonyl)difluoromethylation of terminal alkenes, initiated by Et3B/air. cas.cn

Table 2: Radical (Phenylsulfonyl)difluoromethylation of Unsaturated Compounds This table is interactive. Users can sort data by clicking on column headers.

Substrate Radical Precursor Conditions Product Type Yield (%) Reference
Imidazo[1,2-a]pyridines PhSO2CF2I fac-[Ir(ppy)3], K2CO3, DMSO, blue light C3-difluoromethylated heterocycle 62-91 researchgate.netresearchgate.net
1-Hexene 2-PySO2CF2I Et3B, CH2Cl2, -30 °C Alkene addition product 92 cas.cn
Styrene (B11656) (Phenylsulfonyl)difluoromethyl sulfonium salt Ru(bpy)3(PF6)2, blue light, MeCN Heck-type product 83 nih.gov
Isocyanides PhSO2CF2H PhI(OAc)2, Na2CO3, DCE/H2O, 80 °C Difluoromethylated imine 51-89 cas.cn

Transition-Metal Mediated Difluoromethylation Applications

Transition metals, particularly copper and palladium, play a pivotal role in mediating difluoromethylation reactions involving phenylsulfonyl-containing reagents. These metals can facilitate cross-coupling reactions and direct C–H functionalizations under relatively mild conditions. cas.cnnih.gov

Copper-Mediated Reactions

Copper catalysis is widely employed for (phenylsulfonyl)difluoromethylation. One notable application is the copper-catalyzed aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids using reagents like PhSO2CF2H or BrCF2SO2Ph. sioc.ac.cn This process allows for the formation of a C(sp²)–CF2SO2Ph bond. Mechanistic studies suggest the in-situ formation of a "PhSO2CF2Cu" species. cas.cnsioc.ac.cn

Furthermore, copper complexes have been shown to catalyze the direct C–H (phenylsulfonyl)difluoromethylation of vinylic C(sp²)–H bonds in acrylamides. researchgate.net This reaction utilizes a bespoke S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt and proceeds with high Z-selectivity. Mechanistic investigations revealed that additives such as trifluoroacetic acid (TFA) and N-methylformamide (NMF) are critical, promoting a Cu(II)/Cu(III) catalytic cycle and facilitating the rate-determining C–H activation step. researchgate.net

Table 3: Copper-Mediated (Phenylsulfonyl)difluoromethylation Reactions This table is interactive. Users can sort data by clicking on column headers.

Substrate Reagent Catalyst/Additives Product Type Yield (%) Reference
Arylboronic Acids PhSO2CF2H Cu(OAc)2·H2O, AgNO3 Aryl-CF2SO2Ph 51-86 sioc.ac.cn
Acrylamides S-([Phenylsulfonyl]difluoromethyl)dibenzothiophenium salt Cu(OAc)2, AgBF4, TFA, NMF Vinylic C-H difluoromethylation 45-81 researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysts are effective in mediating Heck-type and C-H activation reactions. Pd-catalyzed Heck-type couplings have been reported between [(bromodifluoromethyl)sulfonyl]benzene (PhSO2CF2Br) and heteroaromatic or styrene derivatives. cas.cn These reactions yield α-heteroaryl- or α-alkenyl-α,α-difluoromethyl phenyl sulfones. The strong electron-withdrawing and coordinating nature of the sulfonyl group is believed to stabilize the reaction intermediates, facilitating the coupling process. cas.cn

Direct C–H functionalization of electron-rich heteroarenes, such as indoles and pyrroles, has also been achieved via palladium catalysis. researchgate.net This method employs PhSO2CF2I as the difluoromethylating agent and allows for the regioselective introduction of the –CF2SO2Ph group without pre-functionalization of the heteroarene. researchgate.net Additionally, Pd(0)-catalyzed intramolecular aryldifluoromethylation of activated alkenes provides a route to difluoromethylated indole derivatives. cas.cn

Table 4: Palladium-Catalyzed (Phenylsulfonyl)difluoromethylation Reactions This table is interactive. Users can sort data by clicking on column headers.

Substrate Type Reagent Catalyst System Reaction Type Product Type Reference
Styrene derivatives PhSO2CF2Br Pd(PPh3)4 Heck-type coupling α-Alkenyl-α,α-difluoromethyl phenyl sulfones cas.cn
Electron-rich heteroarenes PhSO2CF2I Pd(OAc)2 / Xantphos C-H Functionalization Heteroaryl-CF2SO2Ph researchgate.net
Activated alkenes (intramolecular) PhSO2CF2I Pd2(dba)3 / P(o-tol)3 Aryldifluoromethylation Difluoromethylated indoles cas.cn

Catalytic Applications of 2 Phenylsulfonyl Pyridine and Its Ligands

Pyridine-Based Directing Groups in Organic Transformations

The pyridine (B92270) moiety is a cornerstone in the design of directing groups for transition-metal-catalyzed C-H bond functionalization. nih.gov Its basicity, stability, and ability to form strong coordination complexes make it an effective anchor for positioning a metal catalyst in proximity to a specific C-H bond. nih.govacs.org This directed activation strategy overcomes challenges associated with the inherent low reactivity of C-H bonds, enabling their selective functionalization. nih.gov

The pyridyl group has been extensively used to direct the activation of ortho-C-H bonds due to the formation of a stable five- or six-membered metallacycle intermediate. acs.org This chelation-assisted strategy has been successfully applied in a variety of organic transformations, including arylation, alkenylation, and carbonylation reactions. nih.govacs.org The directing ability of the pyridine ring can be modulated by introducing substituents, which can fine-tune the electronic and steric properties of the ligand and, consequently, the reactivity and selectivity of the catalytic process. acs.org For instance, the introduction of an electron-donating group can enhance the coordinating ability of the pyridine nitrogen, while bulky substituents can influence the regioselectivity of the C-H activation step. acs.orggoogle.com

While ortho-C-H functionalization is the most common outcome, recent advancements have demonstrated the potential for meta-C-H activation by engineering the geometry of the directing group template. acs.org This involves designing a more rigid and U-shaped linker that positions the catalytic metal at the meta-position, expanding the scope of pyridine-based directing groups beyond traditional ortho-functionalization. acs.org

Development and Application of Chiral Ligands

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Ligands derived from 2-(phenylsulfonyl)pyridine have emerged as a promising class of chiral auxiliaries.

Design and Synthesis of P-Chiral Pyridyl-Dihydrobenzooxaphosphole Ligands

A significant advancement in this area is the design and synthesis of P-chiral pyridyl-dihydrobenzooxaphosphole ligands. acs.orgnih.gov The synthesis of these air-stable and tunable ligands involves a diastereoselective nucleophilic aromatic substitution (SNAr) reaction. acs.orgacs.org In this key step, a chiral phosphine (B1218219) oxide precursor reacts with an electron-rich 2-substituted-6-(phenylsulfonyl)pyridine. acs.orgnih.gov The phenylsulfonyl group acts as a leaving group, facilitating the substitution.

The synthesis of the dihydrobenzooxaphosphole (BOP) core itself is a critical aspect, and efficient, scalable methods have been developed to produce enantiomerically pure P-chiral BOPs. acs.orgnih.gov These methods often involve chemical resolution techniques to separate diastereomers, achieving high yields of the desired enantiomer. acs.orgnih.gov The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties by varying the substituents on both the pyridine ring and the phosphole moiety. acs.orgdicp.ac.cn

A notable example involves the reaction of a chiral secondary phosphine oxide with 2-chloro-6-(phenylsulfonyl)pyridine, followed by reduction of the resulting phosphine oxide to the desired phosphine ligand. acs.orgacs.org This synthetic strategy has enabled the creation of a library of P-chiral ligands with diverse structural features. rsc.org

Efficacy in Asymmetric Hydrogenation and Other Chiral Inductions

Ligands derived from this compound, particularly the P-chiral pyridyl-dihydrobenzooxaphosphole ligands, have demonstrated remarkable efficacy in various asymmetric transformations, most notably in iridium-catalyzed asymmetric hydrogenation of unfunctionalized alkenes. acs.orgnih.govacs.org These reactions often proceed with high enantioselectivities, highlighting the effectiveness of the chiral environment created by the ligand around the metal center. acs.orgnih.gov

The success of these ligands is attributed to their rigid and well-defined chiral pocket, which effectively controls the approach of the substrate to the catalytic center. dicp.ac.cn The tunability of the ligand's electronic and steric properties allows for the optimization of the catalyst for specific substrates, leading to improved enantioselectivity and reactivity. dicp.ac.cn

Beyond asymmetric hydrogenation, these chiral ligands have shown potential in other enantioselective reactions, such as asymmetric cross-coupling reactions. nih.gov For instance, P-chiral dihydrobenzooxaphosphole ligands have been employed in palladium-catalyzed asymmetric Suzuki-Miyaura and Negishi cross-coupling reactions to synthesize sterically hindered biaryl compounds with good enantioselectivities. nih.gov

Below is a table summarizing the performance of selected P-chiral pyridyl-dihydrobenzooxaphosphole ligands in the iridium-catalyzed asymmetric hydrogenation of a model unfunctionalized alkene.

Table 1: Efficacy of P-Chiral Pyridyl-Dihydrobenzooxaphosphole Ligands in Asymmetric Hydrogenation

LigandSubstrateCatalyst SystemConversion (%)Enantiomeric Excess (ee, %)
5a (E)-1,2-diphenylpropene[Ir(COD)Cl]₂ / Ligand>9995
5b (E)-1,2-diphenylpropene[Ir(COD)Cl]₂ / Ligand>9992
MeO-BoQPhos 2-Alkyl-pyridine[Ir(COD)Cl]₂ / LigandHighup to 93:7 er

Data sourced from studies on the application of these ligands in asymmetric hydrogenation. acs.orgresearchgate.net

Photoredox Catalysis and Hydrogen Atom Transfer (HAT)

The this compound scaffold has also found utility in the realm of photoredox catalysis, particularly in processes involving hydrogen atom transfer (HAT). In this context, pyridine N-oxides, which can be derived from the corresponding pyridines, have been employed as HAT agents. acs.orgnih.gov

Under visible light irradiation, a photoredox catalyst can oxidize a pyridine N-oxide to generate a highly reactive pyridine N-oxy radical. acs.orgnih.gov This radical species is a potent hydrogen atom abstractor, capable of cleaving strong C-H bonds in aliphatic compounds. acs.org The resulting alkyl radical can then participate in various bond-forming reactions, such as addition to electron-deficient olefins or Minisci-type reactions with heteroarenes. acs.org

The reactivity of the pyridine N-oxy radical can be tuned by modifying the electronic properties of the pyridine ring. acs.org The 2-sulfonyl group, being strongly electron-withdrawing, can influence the reactivity of the corresponding N-oxide in these transformations. While direct studies on this compound N-oxide as a HAT agent are emerging, the general principles of photoredox-catalyzed HAT with pyridine N-oxides provide a framework for its potential applications. acs.orgnih.gov

This dual catalytic system, combining a photoredox catalyst and a HAT agent, offers a powerful strategy for the functionalization of unactivated C-H bonds under mild reaction conditions. acs.org

Biological and Biomedical Research Applications of 2 Phenylsulfonyl Pyridine Derivatives

Antimicrobial and Antiparasitic Efficacy

The structural framework of 2-(phenylsulfonyl)pyridine has been leveraged to develop novel agents targeting various pathogens, including bacteria, kinetoplastid parasites, and helminths.

Antibacterial Activity of Functionalized Pyridine (B92270) Derivatives

Research into the antibacterial potential of this compound derivatives has shown promising results. One study focused on the synthesis and characterization of 2-(phenylsulfonyl)amino pyridine, which was achieved through the sulfonylation of 2-aminopyridine (B139424) with benzenesulfonyl chloride. The antibacterial efficacy of this synthesized compound was evaluated against several medically important bacteria using the agar well diffusion method to determine the diameter of the inhibition zone. The study reported that the compound successfully inhibited the growth of the tested organisms, which included Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These findings suggest that 2-(phenylsulfonyl)amino pyridine has potential as a foundational structure for the development of new antimicrobial agents.

Antikinetoplastid Activity against Trypanosoma and Leishmania Species

Kinetoplastids, such as Trypanosoma and Leishmania species, are responsible for neglected tropical diseases like Chagas disease and leishmaniasis. The development of new, effective treatments is a global health priority. In this context, derivatives of 3-nitroimidazo[1,2-a]pyridine (B1296164) have been investigated for their antikinetoplastid properties.

Specifically, a series of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines were synthesized and evaluated. rsc.org Research has indicated that the presence of the nitro group and the phenylsulfonylmethyl substituent at position 2 of the imidazo[1,2-a]pyridine (B132010) ring are crucial for biological activity. rsc.org For instance, the derivative 23 , which features a 4-pyridinyl substituent, was tested against both the promastigote and intramacrophage amastigote stages of L. donovani. It demonstrated good activity against the promastigote stage with an IC₅₀ value of 1.3 μM and was also effective against the intracellular amastigote stage, showing an IC₅₀ value of 2.3 μM. rsc.org This activity was slightly better than the reference drug miltefosine (IC₅₀ = 4.3 μM). rsc.org These findings underscore the potential of this class of compounds in the search for new treatments for trypanosomatid infections. rsc.org

Anthelmintic Properties and Comparative Studies

The search for new anthelmintic agents has led researchers to explore various heterocyclic compounds. A comparative study evaluated the anthelmintic efficacies of a series of 6-substituted methyl imidazo[1,2-a]pyridine-2-carbamates against Nematospiroides dubius in mice. nih.gov The activity of these compounds was compared to the similarly substituted benzimidazole-2-carbamates. The study found that both classes of compounds generally exhibited similar levels of activity. nih.gov

Within the imidazo[1,2-a]pyridine series, preliminary screening identified methyl 6-(1,2,2-trichloroethenyl)imidazo[1,2-a]pyridine-2-carbamate as the most potent derivative. nih.gov However, upon further evaluation in sheep, its anthelmintic spectrum was found to be inferior to that of methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate, a closely related sulfinyl analogue. nih.gov This suggests that the nature of the substituent at the 6-position significantly influences the broadness of the anthelmintic activity.

Research in Anticancer Chemotherapy

The phenylsulfonyl pyridine scaffold is also a key component in the design of novel anticancer agents. Researchers have synthesized and evaluated various derivatives for their ability to inhibit the growth of cancer cells.

Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole Derivatives

The combination of a 1,2,3-triazole ring with a phenylsulfonyl group has been explored as a strategy for developing new anticancer compounds. nih.govnih.gov The synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole has been achieved through a regioselective sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride. nih.govnih.gov This particular derivative was selected by the National Cancer Institute (NCI) for screening against a panel of 60 human cancer cell lines. nih.gov The antiproliferative activity is thought to be associated with the presence of both the 2H-1,2,3-triazole and the phenylsulfonyl pharmacophores within the molecule's structure. nih.gov

Studies on Growth Inhibition of Cancer Cell Lines

The in vitro anticancer activity of 2-(phenylsulfonyl)-2H-1,2,3-triazole was evaluated at a single dose (10 μM) across the NCI-60 cell line panel. nih.gov The compound demonstrated moderate growth inhibition against several cancer cell lines. nih.govnih.gov Notably, it showed activity against renal, central nervous system, colon, and breast cancer cell lines. nih.govnih.gov The highest percentages of growth inhibition (GI%) were observed against HCT-116 colon cancer and BT-549 breast cancer cell lines. nih.gov These results suggest that 2-(phenylsulfonyl)-2H-1,2,3-triazole could serve as a lead molecule for the design and discovery of more potent anticancer agents. nih.gov

Growth Inhibition Data for 2-(Phenylsulfonyl)-2H-1,2,3-triazole

Cell Line Cancer Type Growth Inhibition (%)
UO-31 Renal Cancer 10.83%
SNB-75 CNS Cancer 13.76%
HCT-116 Colon Cancer 17.37%
BT-549 Breast Cancer 17.64%

Protein Modification and Chemical Biology Probes

Derivatives of this compound have emerged as significant tools in the field of chemical biology, particularly for the specific labeling and investigation of proteins. Their utility stems from a unique reactivity profile that allows for precise chemical modifications of biological macromolecules under physiological conditions.

Site-Specific Cysteine Bioconjugation via Thiol-Electrophile Reactivity

The specific and predictable reaction between 2-sulfonylpyridines and the thiol group of cysteine residues forms the basis of their application in bioconjugation. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic thiol of a cysteine residue attacks the electron-deficient pyridine ring, leading to the displacement of the phenylsulfonyl group and the formation of a stable carbon-sulfur bond. acs.orgnih.gov

A key advantage of using 2-sulfonylpyrimidines, a related class of compounds, for cysteine S-arylation is that the process is metal-free and occurs under mild, aqueous conditions at neutral pH, resulting in highly stable bioconjugates. acs.orgnih.gov

Selective Covalent Modification of Proteins and Enzymes

The unique nucleophilicity of the cysteine thiol side chain, which is present in approximately 2% of the mammalian proteome, makes it a prime target for chemoselective bioconjugation strategies. acs.orgnih.gov Derivatives of this compound have been identified as electrophilic fragments that selectively react with biological thiols. acs.orgnih.gov This selectivity allows for the covalent modification of specific cysteine residues within a complex biological milieu, minimizing off-target reactions. chemistryviews.org

The 2-sulfonylpyridine scaffold offers a modular and tunable platform for developing selective covalent modifiers. nih.gov By altering the electrophilicity of the pyridine ring and appending recognition elements, researchers can design probes that target specific proteins. For instance, a selective covalent modifier of adenosine deaminase (ADA) was developed by targeting a cysteine residue distal to the active site, leading to the attenuation of the enzyme's activity. acs.orgnih.gov This demonstrates the potential of this chemical class in creating targeted covalent inhibitors. nih.gov

The ability to achieve fast, chemoselective, and regioselective arylation of proteins has been demonstrated with related 2-sulfonylpyrimidines, further highlighting the utility of this class of reagents in creating well-defined protein conjugates. nih.gov

Table 1: Comparison of Cysteine-Reactive Electrophiles

Electrophile Class Reaction Mechanism Key Features
2-Sulfonylpyridines Nucleophilic Aromatic Substitution (SNAr) Tunable reactivity, selective for thiols, forms stable C-S bonds. acs.orgnih.gov
Acrylamides Michael Addition Commonly used, but can have off-target reactivity.
Chloroacetamides Nucleophilic Substitution Generally more reactive and less selective than acrylamides.
Maleimides Michael Addition Highly reactive with thiols, but the resulting bond can be reversible.

Development of Paramagnetic Tags for Biological Macromolecules

The phenylsulfonyl pyridine moiety is of significant interest for its application in advanced structural biology techniques. nih.govrsc.org Specifically, it serves as a valuable scaffold for the development of paramagnetic tags used in high-resolution nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy. nih.govrsc.org These techniques are powerful tools for elucidating the structure, dynamics, and function of biological macromolecules such as proteins and nucleic acids. nih.gov

Paramagnetic chemical probes, when attached to a specific site on a macromolecule, can provide long-range structural information. nih.gov The development of new paramagnetic probes is an active area of research, and the tunable reactivity of this compound derivatives makes them attractive candidates for the site-specific introduction of such tags onto proteins. nih.govrsc.orgnih.gov

Medicinal Chemistry and Drug Discovery Perspectives

In the realm of medicinal chemistry, the this compound scaffold and its derivatives are being explored for their potential in developing novel therapeutic agents. Their utility is rooted in the principles of structure-activity relationship studies and strategic drug design approaches like bioisosteric replacement and scaffold hopping.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. monash.edu For pyridine derivatives, SAR studies have shown that the nature, number, and position of substituents on the pyridine ring significantly influence their biological effects. nih.govnih.gov

Systematic modifications of the this compound core allow medicinal chemists to probe the interactions between the molecule and its biological target. monash.edu For example, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring can alter the electronic properties of the molecule, which in turn can affect its binding affinity and efficacy. youtube.com A recent review on the antiproliferative activity of pyridine derivatives highlighted that the presence and position of specific functional groups like methoxy (B1213986), hydroxyl, and amino groups can enhance their activity against cancer cell lines. nih.govnih.gov

Table 2: Impact of Substituents on the Biological Activity of Pyridine Derivatives

Substituent Group General Effect on Activity Rationale
Methoxy (-OCH3) Can enhance antiproliferative activity. nih.gov May improve solubility and/or participate in key binding interactions.
Hydroxyl (-OH) Can enhance antiproliferative activity. nih.gov Can act as a hydrogen bond donor or acceptor.
Amino (-NH2) Can enhance antiproliferative activity. nih.gov Can act as a hydrogen bond donor and influence basicity.
Halogens (F, Cl, Br) Variable; can decrease antiproliferative activity in some cases. nih.gov Alters electronic properties and lipophilicity.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism is a strategy in drug design where a functional group or a substructure of a lead compound is replaced by another with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govestranky.sk The this compound moiety can be considered as a bioisostere for other chemical groups in certain contexts, allowing for the fine-tuning of a drug candidate's properties. For example, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors, opening new avenues for bioisosteric replacement in drug discovery. nih.gov

Scaffold hopping is a computational or synthetic strategy used to identify new molecular cores that are structurally different from a known active compound but retain similar biological activity. nih.govmdpi.com This approach is valuable for discovering novel intellectual property and for overcoming issues with an existing chemical scaffold. The this compound core can serve as a starting point for scaffold hopping campaigns, where the pyridine ring or the phenylsulfonyl group is replaced with other heterocyclic or aromatic systems to explore new chemical space and identify compounds with improved drug-like properties. namiki-s.co.jpchimia.ch

Lead Identification and Optimization in Drug Design

The discovery of a new drug is a complex and lengthy process that begins with the identification of a "lead" compound—a molecule that exhibits a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. bohrium.comrjppd.orgtechnologynetworks.com This initial lead then undergoes a meticulous process of chemical modification, known as lead optimization, to enhance its therapeutic potential and transform it into a viable drug candidate. nih.gov The this compound scaffold has emerged as a valuable starting point in this process for various therapeutic targets. Its structural rigidity, capacity for hydrogen bonding, and the ability of the sulfonyl group to act as a hydrogen bond acceptor make it an attractive framework for designing targeted therapies.

Identification of this compound Derivatives as Lead Compounds

The journey from a chemical library to a promising lead compound often involves high-throughput screening (HTS), where large numbers of diverse chemical structures are tested for their ability to interact with a specific biological target. bohrium.comrjppd.org Derivatives of this compound have been identified through such screening campaigns as hits for a variety of protein targets.

One notable example is the discovery of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. nih.gov Initial screening efforts identified a hit compound with this core structure, which demonstrated the ability to activate the GPR119 receptor and stimulate the release of insulin.

Similarly, in the field of oncology and inflammation, pyridine acyl sulfonamide derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in pain, inflammation, and the progression of some cancers. nih.gov The initial lead compounds in this series featured the core pyridyl sulfonyl pharmacophore, which was found to be crucial for binding to the active site of the COX-2 enzyme.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a this compound-based lead is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and biological testing aims to improve the compound's properties by systematically modifying its chemical structure. A key component of this process is the development of a Structure-Activity Relationship (SAR), which describes how changes in the molecule's structure affect its biological activity.

For the GPR119 agonists, researchers synthesized a series of analogs of the initial 2-(4-(methylsulfonyl)phenyl)pyridine lead to explore the SAR. nih.gov By making systematic modifications to different parts of the molecule, they were able to identify key structural features that governed potency and efficacy. This led to the development of compounds with significantly improved activity. For instance, compound 19 and 20 emerged from these optimization studies with EC50 values of 75 nM and 25 nM, respectively, in in vitro assays measuring cyclic adenosine monophosphate (cAMP) levels. nih.gov These optimized compounds also demonstrated efficacy in animal models of diabetes. nih.gov

Table 1: Optimization of 2-(4-(Methylsulfonyl)phenyl)pyridine Derivatives as GPR119 Agonists

Compound Modification from Initial Lead In Vitro Potency (EC50) In Vivo Efficacy
Lead Compound - >1000 nM Not Reported
Compound 19 Optimized substitutions on the pyridine ring and phenyl ring 75 nM Significant reduction in blood glucose in diabetic mice
Compound 20 Further refinement of substitutions for enhanced receptor binding 25 nM Effectively decreased blood glucose excursion in normal mice

In the case of the COX-2 inhibitors, SAR studies on the pyridine acyl sulfonamide series revealed that the nature and position of substituents on the pyridine ring were critical for inhibitory activity. nih.gov This systematic exploration led to the identification of a compound, designated as 23 , which exhibited a potent COX-2 inhibitory activity with an IC50 value of 0.8 µM. nih.gov Further biological evaluation showed that this optimized compound also possessed significant antiproliferative activity against several cancer cell lines. nih.gov

Table 2: Lead Optimization of Pyridine Acyl Sulfonamide Derivatives as COX-2 Inhibitors

Compound Key Structural Feature COX-2 Inhibitory Activity (IC50) Antiproliferative Activity (IC50 against HepG2 cells)
Initial Lead Series Unsubstituted or minimally substituted pyridine ring Moderate Not Reported
Compound 23 Optimized substitution pattern on the pyridine and sulfonamide moieties 0.8 µM 1.2 µM

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to refine the properties of this compound derivatives. For a series of 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides, regression analysis was used to establish a mathematical relationship between the physicochemical properties of the substituents (such as partition coefficient and molar refractivity) and their herbicidal activity. nih.gov This approach allows for a more rational design of new analogs with predicted improvements in potency.

The process of lead identification and optimization is a cornerstone of modern drug discovery. The this compound scaffold has proven to be a versatile starting point for the development of novel therapeutic agents, with successful optimization leading to potent and selective modulators of various biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(Phenylsulfonyl)pyridine, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons on both the pyridine (B92270) and phenyl rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the sulfonyl group.

The protons on the pyridine ring are typically observed at lower field (higher ppm values) compared to those on the phenyl ring due to the deshielding effect of the nitrogen atom. The proton at the 6-position of the pyridine ring (H-6) is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons of the phenylsulfonyl group will also exhibit distinct signals, with their chemical shifts influenced by the sulfonyl linker.

Typical coupling constants (J) for protons on a pyridine ring are observed, allowing for the assignment of adjacent protons. For instance, a three-bond coupling (³J) is expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6, while a four-bond coupling (⁴J) might be observed between H-3 and H-5.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Pyridine H-68.7 - 8.9d³J ≈ 4-5
Pyridine H-38.0 - 8.2d³J ≈ 7-8
Pyridine H-47.8 - 8.0t³J ≈ 7-8
Pyridine H-57.4 - 7.6t³J ≈ 6-7
Phenyl H (ortho)8.0 - 8.2d³J ≈ 7-8
Phenyl H (meta)7.6 - 7.8t³J ≈ 7-8
Phenyl H (para)7.5 - 7.7t³J ≈ 7-8

Note: The data in this table is predicted based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbon atoms of the pyridine ring will have characteristic chemical shifts. The carbon atom at the 2-position (C-2), being directly attached to the nitrogen and the sulfonyl group, is expected to be significantly deshielded and appear at a low field. In pyridine itself, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm testbook.comresearchgate.net. The carbon atoms of the phenyl ring will also have distinct signals, with the carbon atom attached to the sulfonyl group (ipso-carbon) showing a characteristic downfield shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon PositionPredicted Chemical Shift (ppm)
Pyridine C-2155 - 160
Pyridine C-6148 - 152
Pyridine C-4135 - 140
Pyridine C-3125 - 130
Pyridine C-5120 - 125
Phenyl C (ipso)140 - 145
Phenyl C (ortho)128 - 132
Phenyl C (meta)129 - 133
Phenyl C (para)133 - 137

Note: The data in this table is predicted based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary.

¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated derivatives of this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing detailed structural information.

For instance, in the analysis of tetrafluorinated pyridine derivatives formed from the reaction of pyridin-4-ol with pentafluoropyridine, the fluorine atoms ortho and meta to the point of substitution exhibit distinct signals in the ¹⁹F NMR spectrum. The ortho-fluorines typically appear in the range of δ -87 to -90 ppm, while the meta-fluorines are found between δ -152 to -154 ppm researchgate.net. This large chemical shift dispersion allows for the unambiguous assignment of fluorine atoms in different positions on the pyridine ring. The coupling between fluorine and both proton (¹H-¹⁹F) and carbon (¹³C-¹⁹F) nuclei provides further structural insights.

While specific 2D NMR data for this compound are not available in the reviewed literature, these techniques are instrumental in the complete structural assignment of complex organic molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between adjacent protons on both the pyridine and phenyl rings (e.g., between H-3 and H-4, H-4 and H-5, etc.), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the phenylsulfonyl group and the pyridine ring. For example, correlations would be expected between the ortho-protons of the phenyl ring and the ipso-carbon of the pyridine ring (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the phenyl ring and the protons of the pyridine ring, helping to determine the preferred conformation of the molecule around the C-S bond.

X-ray Crystallography and Structural Determination

While the crystal structure of this compound itself is not described in the searched literature, the structure of a related, more complex derivative, 2-(2′,4′-diphenylsulfonylbenzyl)pyridine , has been reported researchgate.net. Analysis of this and other sulfonamide-containing molecules provides insight into the expected structural features of the phenylsulfonyl moiety mdpi.com.

Key structural parameters for sulfonamides include the S-N and S-C bond lengths, which are typically in the range of 1.605–1.614 Å and 1.752–1.766 Å, respectively mdpi.com. The geometry around the sulfur atom is tetrahedral, and the O=S=O bond angle is typically around 120°. The crystal packing of such molecules is often stabilized by intermolecular hydrogen bonding and π-π stacking interactions.

Interactive Data Table: Expected Crystallographic Parameters for a Phenylsulfonyl Moiety

ParameterTypical Value Range
S-N Bond Length1.60 - 1.62 Å
S-C Bond Length1.75 - 1.77 Å
S=O Bond Length1.43 - 1.45 Å
O=S=O Bond Angle119° - 121°
C-S-N Bond Angle105° - 108°
C-S-O Bond Angle107° - 110°

Note: This data is based on reported values for related sulfonamide structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In electrospray ionization (ESI) in the positive ion mode, a protonated molecule ([M+H]⁺) would likely be observed.

The fragmentation of aromatic sulfonamides upon collision-induced dissociation (CID) often involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units nih.gov. This rearrangement pathway is a characteristic fragmentation for this class of compounds. Other common fragmentation pathways for aromatic compounds include the loss of the phenyl group or the pyridine group. The fragmentation of the pyridine ring itself can also contribute to the mass spectrum.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (Predicted)Description
[M+H]⁺220Protonated molecular ion
[M]⁺219Molecular ion
[M - SO₂]⁺155Loss of sulfur dioxide
[C₅H₄N]⁺78Pyridyl cation
[C₆H₅]⁺77Phenyl cation
[C₆H₅SO₂]⁺141Phenylsulfonyl cation

Note: The m/z values are calculated based on the most common isotopes.

Vibrational Spectroscopy (IR, Raman, FT-IR) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Fourier-Transform Infrared (FT-IR) techniques, serves as a powerful tool for the identification of functional groups within the this compound molecule. By probing the vibrational modes of chemical bonds, these methods provide a unique molecular fingerprint.

The key functional groups expected to exhibit characteristic vibrations are the pyridine ring, the phenyl ring, and the sulfonyl group (-SO₂-). The pyridine ring vibrations include C-H stretching, C=C and C=N ring stretching, and ring breathing modes. The phenyl ring also displays characteristic C-H and C=C stretching and bending vibrations. The sulfonyl group is readily identified by its strong and distinct symmetric and asymmetric stretching vibrations.

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenyl & Pyridine RingsC-H Stretching3100 - 3000
Pyridine RingC=N Stretching1600 - 1550
Phenyl & Pyridine RingsC=C Ring Stretching1600 - 1400
Sulfonyl Group (-SO₂)Asymmetric Stretching1370 - 1330
Sulfonyl Group (-SO₂)Symmetric Stretching1180 - 1160
Phenyl & Pyridine RingsC-H In-plane Bending1300 - 1000
Phenyl & Pyridine RingsC-H Out-of-plane Bending900 - 675
C-S Stretching800 - 600

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Electronic Spectroscopy (UV-Vis, Emission) for Photophysical Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and emission (fluorescence or phosphorescence) spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound. The presence of aromatic rings (phenyl and pyridine) and the sulfonyl group gives rise to characteristic electronic absorptions.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions associated with the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group. The solvent environment can influence the position and intensity of these absorption bands. A study on phenylsulfonyl pyridine derivatives has utilized UV spectroscopy to evaluate their kinetic properties.

Upon excitation with light of an appropriate wavelength, the molecule may exhibit emission, providing insights into its excited state properties. The wavelength and intensity of the emission are dependent on the molecular structure and the surrounding environment.

Anticipated Electronic Spectroscopy Data for this compound:

SpectroscopyParameterExpected Value/Region
UV-Vis Absorptionλmax (π → π)~220-280 nm
UV-Vis Absorptionλmax (n → π)> 280 nm (often weak)
EmissionEmission MaximumDependent on excitation wavelength and solvent

Note: Specific experimental values for λmax and emission properties would require experimental measurement.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical formula and, in conjunction with molecular weight determination, the molecular formula of this compound.

The theoretical elemental composition of this compound, with the molecular formula C₁₁H₉NO₂S, can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur. Experimental results from a CHNS elemental analyzer are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, thereby confirming the elemental integrity of the synthesized compound.

Theoretical Elemental Composition of this compound (C₁₁H₉NO₂S):

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0111132.1160.26
HydrogenH1.0199.094.15
NitrogenN14.01114.016.39
OxygenO16.00232.0014.59
SulfurS32.07132.0714.61
Total 219.28 100.00

This rigorous analytical approach, combining spectroscopic and elemental analysis, provides a comprehensive characterization of this compound, confirming its structure and purity.

Theoretical and Computational Studies of 2 Phenylsulfonyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(phenylsulfonyl)pyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. electrochemsci.orgnih.gov By calculating the electron density, DFT can predict the molecular structure, vibrational frequencies, and various electronic parameters that are crucial for understanding the reactivity of this compound. electrochemsci.orgaps.org

DFT studies on related pyridine (B92270) derivatives have shown that properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap are critical in predicting molecular reactivity. electrochemsci.org A smaller energy gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the phenylsulfonyl group is expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack.

Key electronic properties that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Global Softness (σ): The reciprocal of global hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

ParameterDescriptionPredicted Influence on this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates the ability to donate an electron
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates the ability to accept an electron; lowered by the sulfonyl group
Energy Gap (ΔE)Difference between HOMO and LUMO energiesRelates to chemical reactivity and stability
Electronegativity (χ)Tendency to attract electronsExpected to be relatively high due to electronegative N and O atoms
Global Hardness (η)Resistance to change in electron distributionInfluences the "hard" or "soft" acid/base nature of the molecule

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. nih.govmdpi.com It examines the delocalization of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) anti-bonding orbitals. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength. nih.gov

For this compound, NBO analysis can elucidate:

Hyperconjugation: Interactions between the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent bonds (e.g., π* orbitals of the aromatic rings).

Intramolecular Charge Transfer (ICT): The movement of electron density from the phenyl ring to the pyridine ring or vice versa, influenced by the sulfonyl bridge. Studies on similar sulfonamides have identified significant stabilization energies from such delocalizations. mdpi.com

Nature of Bonds: The analysis provides details on the hybridization of atomic orbitals and the percentage of s- and p-character in bonds, offering insight into the bonding geometry.

Donor NBO (i)Acceptor NBO (j)Interaction TypeStabilization Energy E(2) (kcal/mol)Significance
LP(O)σ(S-C)Lone Pair -> Anti-bonding σHighIndicates strong delocalization within the sulfonyl group
LP(N)π(C-C)PyridineLone Pair -> Anti-bonding πModerateElectron delocalization from nitrogen into the pyridine ring
π(C-C)Phenylπ*(C-C)Pyridineπ -> Anti-bonding πVariableRepresents electronic communication between the two aromatic rings
Note: The values in this table are illustrative examples based on typical findings for similar structures.

Conformational Analysis and Molecular Dynamics Simulations

These computational methods explore the three-dimensional structure and dynamic behavior of this compound, including the relative stability of different spatial arrangements and the nature of non-covalent interactions.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While more common in systems like 2-hydroxypyridine, which exists in equilibrium with 2-pyridone, the potential for tautomerism in related structures can be computationally evaluated. nih.govresearchgate.netrsc.orgrsc.org For this compound, theoretical calculations could assess the energetic favorability of any potential tautomeric forms, although the pyridinoid form is expected to be overwhelmingly dominant. Computational studies would calculate the relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of the different tautomers to determine their equilibrium populations.

The specific arrangement of the phenyl and pyridine rings relative to the sulfonyl bridge is stabilized by various weak intramolecular interactions. These can include C-H···O and C-H···N hydrogen bonds.

Furthermore, the concept of halogen bonding can be explored computationally by introducing a halogen substituent onto the molecule. mdpi.commdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"), interacting with a nucleophile, such as the nitrogen atom of the pyridine ring. mdpi.comnih.gov Theoretical studies can model these interactions, calculating their geometry and binding energy. nih.govnih.gov For instance, a study on pyridine-4-thiol demonstrated that it acts as a halogen-bond acceptor. nih.gov Computational models for a hypothetical halogenated derivative of this compound could predict the strength and directionality of such bonds, which are crucial in crystal engineering and molecular recognition. nih.gov

Prediction of Reactivity and Electronic Properties

Computational studies are instrumental in predicting the reactivity of this compound. The phenylsulfonyl group acts as a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). researchgate.net

Systematic kinetic studies on phenylsulfonyl pyridine derivatives have shown that their reactivity with nucleophiles like thiols can be tuned by introducing different substituents on the pyridine ring. rsc.org DFT calculations can predict how such substitutions would alter the electronic properties of the molecule. For example, adding an electron-withdrawing group is expected to increase the electrophilicity of the pyridine ring, enhancing its reaction rate with nucleophiles. Conversely, an electron-donating group would decrease its reactivity. acs.org These predictions provide valuable guidance for designing molecules with specific reactivity profiles for applications in chemical biology and materials science. rsc.org

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). schrodinger.comwikipedia.org This gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. wikipedia.orgekb.eg A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.org In contrast, a large HOMO-LUMO gap signifies high stability. wikipedia.org The study of frontier orbital energies and their gap can provide valuable information about charge transfer interactions and potential biological activities. researchgate.net

For pyridine and its derivatives, the introduction of functional groups significantly influences the HOMO-LUMO gap. ekb.eg For instance, computational studies on pyridine show a HOMO-LUMO band gap energy of 6.2415 eV. ekb.eg The presence of the electron-withdrawing phenylsulfonyl group in this compound is expected to modulate these energy levels, influencing its reactivity profile. The LUMO of related pyridine compounds is often located on the pyridine ring, while the HOMO can be distributed across other parts of the molecule, such as the phenyl ring and the sulfonyl group. researchgate.net This distribution facilitates electron transit within the molecule, which is crucial for its interactions. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
ConceptDescriptionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons. It represents the ability to donate electrons. youtube.comlibretexts.orgschrodinger.comIndicates potential sites for electrophilic attack and governs the molecule's nucleophilic character. The energy of the HOMO is related to the ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is unoccupied by electrons. It represents the ability to accept electrons. youtube.comlibretexts.orgschrodinger.comIndicates potential sites for nucleophilic attack and governs the molecule's electrophilic character. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO. wikipedia.orgA smaller gap implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. wikipedia.org It is a key indicator of the molecule's stability and reactivity profile.

Electrostatic Potential Mapping for Reaction Site Prediction

Molecular Electrostatic Potential (MEP or MESP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, effectively showing the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org

This technique serves as a map for predicting how a molecule will interact with other chemical species. chemrxiv.org

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density, often due to lone pairs on electronegative atoms like oxygen and nitrogen. They are susceptible to electrophilic attack and represent sites that are attractive to positive charges. chemrxiv.org

Positive Regions (Blue): These areas are electron-deficient, typically around hydrogen atoms bonded to electronegative atoms. They are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a relatively neutral potential.

Computational Modeling of Biological Interactions

Computational modeling is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Techniques like molecular docking and molecular dynamics simulations provide a detailed view of these interactions at the molecular level. mdpi.com

Ligand-Target Docking and Molecular Dynamics Simulations

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding pocket and scoring them to identify the most stable binding mode. This approach is crucial for understanding the basis of molecular recognition between a ligand and its target. nih.gov Studies on pyridine-containing compounds have identified several key interaction modes that contribute to stable binding. nih.gov These include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group in this compound can act as hydrogen bond acceptors, forming strong, directional interactions with hydrogen bond donor residues (e.g., Serine, Threonine, Asparagine) in the protein's active site.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule, particularly the phenyl ring, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-Alkyl Interactions: These occur between the aromatic rings of the ligand and the alkyl side chains of amino acids such as Valine, Leucine, and Isoleucine. researchgate.net

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of a ligand-receptor complex over time. mdpi.comnih.gov Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion. nih.gov This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. MD simulations can confirm the stability of key interactions identified in docking and reveal how the protein's conformation might adapt to the ligand's presence. mdpi.com For pyridine derivatives, MD simulations have been used to validate docking results and understand the thermodynamic properties of the binding process. nih.gov

Table 2: Common Interaction Modes in Ligand-Target Binding
Interaction ModeDescriptionPotential Sites in this compound
Hydrogen BondingA directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom.Pyridine Nitrogen, Sulfonyl Oxygens (as acceptors).
π-π StackingNon-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face.Phenyl ring, Pyridine ring.
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.Phenyl ring.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Entire molecule.
π-Alkyl InteractionsAttractive non-covalent interaction between a π system and an alkyl group. researchgate.netPhenyl ring, Pyridine ring.

Mechanistic Insights into Observed Biological Activities

Computational studies provide a powerful framework for rationalizing the biological activities of compounds at a molecular level. nih.gov By integrating the findings from frontier orbital analysis, electrostatic potential mapping, and molecular modeling, researchers can formulate hypotheses about the mechanism of action. nih.gov

For a compound like this compound, mechanistic insights can be derived as follows:

Identifying Key Structural Features: FMO and MEP analyses highlight the electronically important regions of the molecule. For instance, the electron-rich nitrogen of the pyridine ring and oxygens of the sulfonyl group are identified as key sites for interaction. The HOMO-LUMO gap can correlate with reactivity and, in some cases, biological potency. nih.gov Studies on related heterocyclic systems have shown that the ability to form specific hydrogen bonds is a key structural feature for activities like kinase inhibition. nih.gov

Predicting Target Interactions: Molecular docking identifies the specific amino acid residues within a target's active site that interact with these key structural features. For example, docking might show that the sulfonyl oxygens form crucial hydrogen bonds with a backbone amide in a kinase hinge region, a common binding motif for inhibitors.

Assessing Stability and Dynamics: MD simulations then assess the stability of these proposed interactions over time, providing a more realistic view of the binding event and how it might affect the protein's function.

Formulating a Mechanistic Hypothesis: The culmination of this data allows for the construction of a detailed mechanistic hypothesis. For example, it could be proposed that this compound inhibits a specific enzyme by occupying its active site, where it is anchored by hydrogen bonds from its sulfonyl group and pyridine nitrogen, while its phenyl ring engages in hydrophobic interactions. This binding could prevent the natural substrate from accessing the site, thereby inhibiting the enzyme's function and leading to the observed biological effect.

Through this synergy of computational methods, a clear line can be drawn from the fundamental electronic properties of this compound to its specific interactions with a biological target, offering a rational explanation for its activity. nih.gov

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Undiscovered Reactivity Modes

While the reactivity of 2-(phenylsulfonyl)pyridine, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) at the pyridine (B92270) ring, is a cornerstone of its current applications, a vast potential for discovering new reaction pathways remains. Future research is anticipated to delve into previously unexplored areas of its chemical behavior.

One promising avenue is the investigation of its reactivity with a broader range of nucleophiles beyond thiols. Systematic kinetic assays on phenylsulfonyl pyridine derivatives have already begun to map their reactivity with free cysteine, revealing that these reactions can be finely tuned by altering substituents on the pyridine ring or through metal ion coordination. rsc.org This work provides a foundation for exploring reactions with other biologically and synthetically relevant nucleophiles, such as amines, alcohols, and carbanions, which could lead to novel molecular architectures.

Furthermore, the sulfonyl group itself presents opportunities for novel transformations. Research into the activation or modification of the sulfur-carbon or sulfur-oxygen bonds could unveil new catalytic cycles or synthetic methodologies. For instance, reductive or oxidative processes centered on the sulfone could lead to compounds with different electronic properties and reactivity profiles. The development of high-throughput screening methods for assessing intrinsic compound reactivity will likely play a crucial role in uncovering these latent electrophilic capabilities. nih.gov

Future studies may also focus on photochemical or electrochemical activation of this compound. By using light or electricity as a reagent, it may be possible to access excited states or radical intermediates with unique reactivity patterns, enabling transformations that are not achievable under thermal conditions.

Table 1: Potential Areas for Reactivity Exploration of this compound

Reactivity AreaPotential Nucleophiles/ReagentsExpected Outcomes
Expanded Nucleophilic Aromatic SubstitutionAmines, Alcohols, Carbanions, PhosphinesNovel heterocyclic derivatives, new covalent modifiers
Sulfonyl Group TransformationsReducing agents, Oxidizing agents, Transition metal catalystsAccess to different oxidation states, novel catalytic applications
Photochemical ActivationUV/Visible light, PhotosensitizersGeneration of excited states, radical-mediated reactions
Electrochemical ActivationAnodic or cathodic conditionsControlled redox reactions, generation of reactive intermediates

Integration into Advanced Materials Science

The integration of this compound derivatives into the realm of advanced materials science is a largely untapped area with significant potential. The inherent properties of the phenylsulfonyl and pyridine moieties—such as thermal stability, defined electronic characteristics, and the capacity for intermolecular interactions—make them attractive building blocks for functional materials.

One prospective application is in the development of novel polymers. The bidentate nature of the pyridine nitrogen and the sulfonyl oxygens could be exploited for the coordination of metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, sensing, or gas storage properties.

The electronic properties of this compound suggest its potential use in organic electronics. By modifying the aromatic rings with electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be tuned, making these compounds candidates for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Research in this area would involve the synthesis of a library of derivatives and the characterization of their photophysical and electronic properties.

Furthermore, the ability of the sulfonyl group to engage in hydrogen bonding and the planarity of the aromatic systems could be leveraged in the design of liquid crystals or other self-assembling systems. The precise control over intermolecular interactions afforded by synthetic modification could lead to materials with tailored optical or mechanical properties.

Elucidation of Complex Biological Mechanisms

The established biological activity of this compound derivatives, particularly as covalent modifiers of proteins, opens the door to their use as chemical probes for elucidating complex biological processes. nih.gov The thiol-specific reactivity of this scaffold has been utilized for the site-specific modification of proteins, which is invaluable for studying protein dynamics and function using techniques like nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR). rsc.org

Future research will likely focus on expanding the repertoire of biological targets. A key application is in the discovery of novel covalent inhibitors for enzymes implicated in disease. For instance, derivatives of 2-sulfonyl pyridines have been used to discover an allosteric inhibitor of adenosine deaminase, which attenuates its enzymatic activity and inhibits the proliferation of lymphocytic cells. nih.gov This demonstrates the potential of this chemotype for targeting reactive cysteines within the human proteome. nih.gov

Moreover, studies on 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists have shown promise in the context of type 2 diabetes, with some compounds effectively decreasing blood glucose levels in animal models. nih.gov Further investigation into the precise molecular interactions between these compounds and their target receptors will be crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. nih.gov The use of these molecules can help to unravel the signaling pathways and regulatory networks in which their target proteins are involved.

Table 2: Biological Research Applications of this compound Derivatives

Research ApplicationBiological Target/SystemMethodologyPotential Insights
Covalent Ligand DiscoveryCysteine-containing proteins (e.g., enzymes, signaling proteins)Cell-based screening, ProteomicsIdentification of novel drug targets, understanding of protein function
Allosteric InhibitionEnzymes with accessible cysteine residues distal to the active siteIterative synthesis and biological evaluationDevelopment of novel therapeutic strategies, understanding of enzyme regulation
G-Protein Coupled Receptor (GPCR) ModulationGPR119 and other GPCRsIn vitro cAMP assays, In vivo glucose tolerance testsElucidation of GPCR signaling pathways, development of treatments for metabolic diseases
Site-Specific Protein ModificationProteins with reactive thiolsNMR and EPR spectroscopyUnderstanding protein structure, dynamics, and function

Development of Sustainable Synthetic Methodologies

The growing emphasis on green chemistry in the pharmaceutical and chemical industries necessitates the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Future research in this area will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One key area of development will be the exploration of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. This includes the use of transition metal catalysts, organocatalysts, or even biocatalysts (enzymes) to facilitate the key bond-forming reactions. For example, developing catalytic C-S and C-N bond formation strategies to construct the core scaffold would represent a significant advancement over classical methods.

The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in place of volatile organic compounds (VOCs) is another important research trajectory. Additionally, solvent-free reaction conditions, potentially utilizing techniques like ball milling or microwave irradiation, can significantly reduce the environmental impact of the synthesis. mdpi.comekb.eg Methodologies that offer greener synthetic alternatives, such as the use of benign solvents and milder reaction conditions, will contribute to the development of more sustainable manufacturing processes. mdpi.com

Furthermore, the principles of atom economy will be central to the design of new synthetic routes. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts. Tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, can also contribute to more efficient and sustainable syntheses. acs.orgnih.gov

Computational Design for Targeted Applications

Computational chemistry and molecular modeling are becoming indispensable tools in the design of molecules with specific properties and functions. For this compound, computational approaches will be instrumental in accelerating the discovery and optimization of derivatives for a wide range of applications.

In the context of drug discovery, in silico design will be employed to create novel inhibitors or modulators of biological targets. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity and selectivity of this compound derivatives for their protein targets. nih.gov This allows for the rational design of compounds with improved potency and reduced off-target effects before they are synthesized in the laboratory, saving time and resources.

For materials science applications, computational methods can be used to predict the electronic, optical, and mechanical properties of new materials based on the this compound scaffold. Density functional theory (DFT) calculations, for example, can provide insights into the molecular orbitals and energy levels of potential organic electronic materials, guiding the synthesis of compounds with desired characteristics.

The exploration of undiscovered reactivity can also be aided by computational studies. By calculating reaction pathways and transition state energies, it is possible to predict the feasibility of new reactions and to understand the factors that control reactivity and selectivity. This synergy between computational prediction and experimental validation will be a powerful engine for innovation in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Phenylsulfonyl)pyridine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of pyridine derivatives using phenylsulfonyl chloride under controlled conditions. Key steps include:

  • Oxidation : For analogous compounds (e.g., selenonyl derivatives), oxidation with KMnO₄ in glacial acetic acid at room temperature is effective .
  • Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, with yields optimized by maintaining anhydrous conditions and inert atmospheres .
  • Critical Parameters : Reaction temperature (20–25°C), stoichiometric ratios of reactants, and choice of solvent (e.g., dichloromethane or acetic acid) significantly impact purity and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and dihedral angles (e.g., near-perpendicular phenyl-pyridine orientation, ~79° dihedral angle) using programs like SHELXS97 and SHELXL97 .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
  • Data Collection : APEX2 software for diffraction data and ORTEP-3 for molecular graphics visualization .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .
  • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the role of the sulfonyl group in the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group or replacing it with selenonyl/thioether moieties. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to analyze sulfonyl interactions with active sites. Validate predictions with mutagenesis studies .
  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Standardization : Replicate experiments using identical cell lines (e.g., HeLa or HEK293) and assay buffers to minimize variability .
  • Purity Verification : Analyze compounds via HPLC (>98% purity) and mass spectrometry to rule out impurities as confounding factors .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(Phenylselenonyl)pyridine) to identify trends in substituent effects .

Q. How can reaction conditions be optimized to improve regioselectivity in the sulfonylation of pyridine derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to direct sulfonylation to the 2-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while nonpolar solvents may favor alternative pathways .
  • Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions; monitor progress via TLC or in situ IR .

Key Methodological Notes

  • Crystallography : For SCXRD, grow crystals via slow evaporation of CHCl₃/CCl₄ mixtures. Resolve weak π-π interactions (3.3–3.6 Å) to confirm packing motifs .
  • Biological Studies : Use MTT assays for cytotoxicity profiling and Western blotting to assess downstream signaling pathways (e.g., apoptosis markers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.